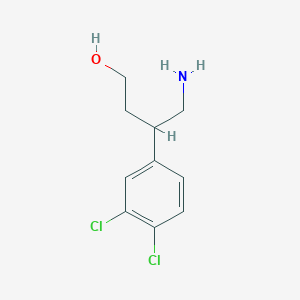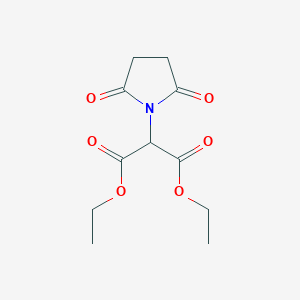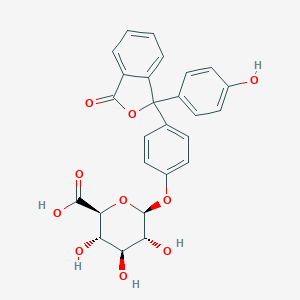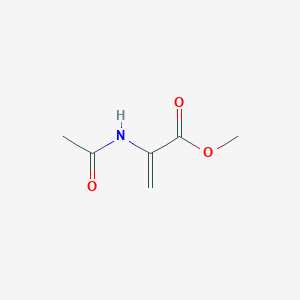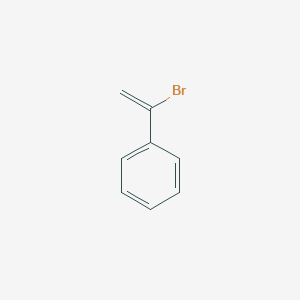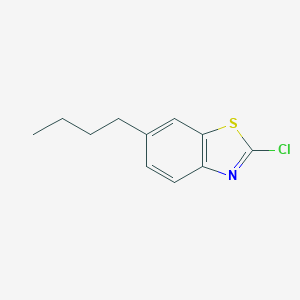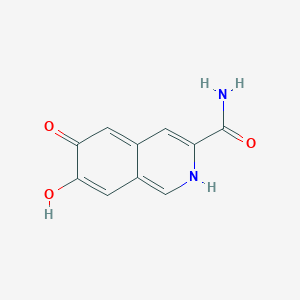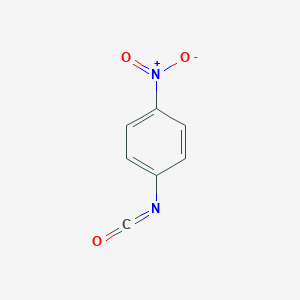
4-ニトロフェニルイソシアネート
概要
説明
4-Nitrophenyl isocyanate, also known as 4-NPIC, is an organic compound with the chemical formula C7H4NO3. It is a white crystalline solid that is soluble in organic solvents. 4-NPIC is used as a reagent in organic synthesis, particularly in the synthesis of polyurethanes and polyisocyanates. It has been used in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, 4-NPIC has been studied for its potential use as a catalyst in the production of polyurethanes.
科学的研究の応用
カルバミン酸エステルの合成
4-ニトロフェニルイソシアネート: は、4-アミノフェニルカルバミン酸メチルエステルの合成に使用されます。 これは、メタノール-ジクロロメタン (DCM) 溶媒系におけるラネーニッケル触媒による水素化プロセスによって達成されます 。この用途は、カルバミン酸エステルが活性中間体として役立つ医薬品や農薬の製造において重要です。
ウレア官能基化誘導体の作成
この化合物は、p-ニトロベンゼンユニットを含むウレア官能基化誘導体の製造にも使用されます。 これは、4-ニトロフェニルイソシアネートと1,2-ビス(2'-アミノフェノキシ)ベンゼンを反応させることによって行われます 。これらの誘導体は、特定の機械的および熱的特性を持つポリマーを作成するための材料科学において重要です。
医薬品中間体
医薬品業界では、4-ニトロフェニルイソシアネートは、さまざまな薬物の合成における中間体として使用されます。 これは、潜在的な薬効を持つ化合物である2-(5-メチル-3,4-ジフェニル-1H-ピロール-2-カルボニル)-N-(4-ニトロフェニル)ヒドラジンカルボキサミドの調製に使用されてきました 。
作用機序
Target of Action
4-Nitrophenyl isocyanate is a chemical compound that primarily targets biological macromolecules such as proteins and nucleic acids . The compound’s isocyanate group (N=C=O) is highly reactive and can form covalent bonds with these macromolecules, altering their structure and function .
Mode of Action
The mode of action of 4-Nitrophenyl isocyanate involves the reactivity of the isocyanate group . This group can react with nucleophilic groups in biological macromolecules, such as the amine (-NH2) and hydroxyl (-OH) groups in proteins and nucleic acids . This reaction results in the formation of covalent bonds, leading to changes in the structure and function of these macromolecules .
Biochemical Pathways
Given its reactivity, it can potentially affect a wide range of biochemical processes by modifying the structure and function of key proteins and nucleic acids .
Pharmacokinetics
Due to its reactivity, it is likely to be rapidly metabolized and excreted . Its bioavailability would be influenced by factors such as the route of administration and the presence of other substances that can react with the isocyanate group .
Result of Action
The result of the action of 4-Nitrophenyl isocyanate at the molecular and cellular level is the modification of biological macromolecules. This can lead to changes in cellular processes, potentially resulting in cytotoxic effects . The exact effects would depend on the specific macromolecules targeted and the extent of modification .
Action Environment
The action of 4-Nitrophenyl isocyanate can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the isocyanate group, reducing its reactivity . Additionally, the compound’s action can be affected by temperature and pH, which can influence the rate of reaction with biological macromolecules .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-isocyanato-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-5-8-6-1-3-7(4-2-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNKTLQTQSALEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870440 | |
| Record name | 1-Isocyanato-4-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100-28-7 | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-isocyanato-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isocyanato-4-nitro-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4X2CUC34D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4-Nitrophenyl isocyanate?
A1: 4-Nitrophenyl isocyanate is an organic compound with the molecular formula C7H4N2O3 and a molecular weight of 152.11 g/mol []. Its structure consists of a phenyl ring substituted with a nitro group at the para position and an isocyanate functional group (-N=C=O). While the provided abstracts do not contain detailed spectroscopic data, its structure can be confirmed by techniques like NMR and IR spectroscopy.
Q2: How does 4-Nitrophenyl isocyanate react with other molecules?
A2: 4-Nitrophenyl isocyanate is a highly reactive compound due to the presence of the isocyanate group. It readily reacts with nucleophiles such as amines and alcohols [, , ]. For example, it reacts with primary or secondary amines to form urea derivatives []. This reactivity makes it a valuable reagent in organic synthesis and for derivatizing compounds for analytical purposes.
Q3: Can you provide an example of a specific reaction mechanism involving 4-Nitrophenyl isocyanate?
A3: [] investigated the reaction of 4-Nitrophenyl isocyanate with N-bis(2-chloroethyl)amine. The reaction initially forms N-(4-nitrophenyl)-N′-bis(2-chloroethyl)urea, which then undergoes an intramolecular rearrangement. This rearrangement leads to the formation of either 2-(N-(4-nitrophenyl)imino)-3-(2′-chloroethyl)oxazolidine hydrochloride or 1-(4-nitrophenyl)-2-oxo-3-(2′-chloroethyl)imidazolidine, depending on the reaction conditions.
Q4: How is 4-Nitrophenyl isocyanate utilized in studying enzyme activity?
A4: 4-Nitrophenyl isocyanate can be used to derivatize molecules like diacylglycerols, making them detectable by techniques like High-Performance Liquid Chromatography (HPLC) []. This allows researchers to study the stereoselectivity of enzymes like lipases. For example, [] utilized 4-Nitrophenyl isocyanate to analyze the products of lipase-catalyzed hydrolysis of triacylglycerols, enabling the determination of "integral stereoselectivity" of the enzyme.
Q5: Are there applications of 4-Nitrophenyl isocyanate in materials science?
A5: Yes, [] explored the use of N-aryl-N′-pyridyl ureas, synthesized from 4-aminopyridine and various isocyanates including 4-nitrophenyl isocyanate, as thermal latent initiators for ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA). The study showed that the electron-withdrawing nature of the nitro substituent influenced the thermal latency and polymerization temperature, highlighting its potential in designing controlled polymerization systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



